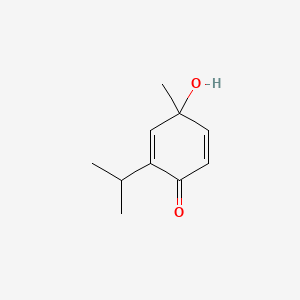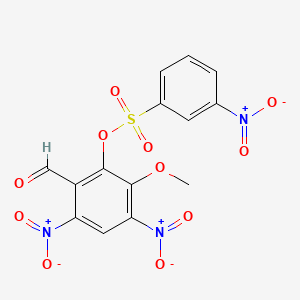
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes formyl, methoxy, dinitrophenyl, and nitrobenzenesulfonate groups. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 2-formyl-6-methoxy-3,5-dinitrophenol and 3-nitrobenzenesulfonyl chloride. The reaction conditions usually require a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The reaction is carried out under controlled temperatures, often between 0°C to room temperature, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, the nitro groups can undergo reduction to form amino groups, which can then interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 4-nitrobenzenesulfonate
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 2-nitrobenzenesulfonate
- (2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-chlorobenzenesulfonate
Uniqueness
(2-Formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate is unique due to its specific arrangement of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C14H9N3O11S |
|---|---|
Molekulargewicht |
427.30 g/mol |
IUPAC-Name |
(2-formyl-6-methoxy-3,5-dinitrophenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H9N3O11S/c1-27-14-12(17(23)24)6-11(16(21)22)10(7-18)13(14)28-29(25,26)9-4-2-3-8(5-9)15(19)20/h2-7H,1H3 |
InChI-Schlüssel |
KJVYGGHYYFQKBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
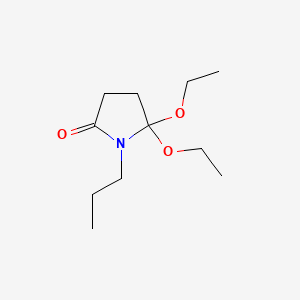
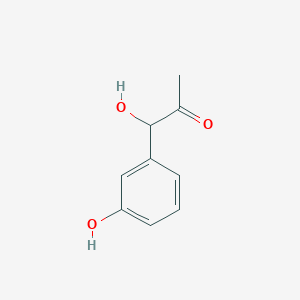
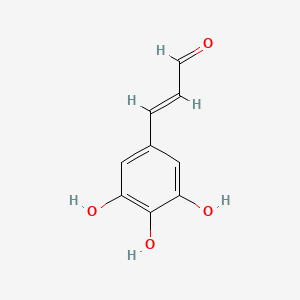
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)

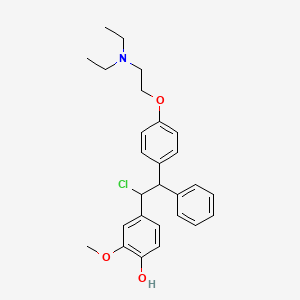
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
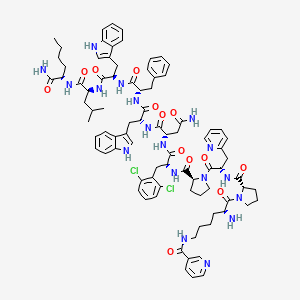
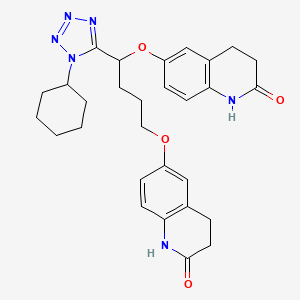

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
